

# VU0467319: A Muscarinic M1 Positive Allosteric Modulator for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MK 319    |           |
| Cat. No.:            | B13437780 | Get Quote |

VU0467319 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, developed for the treatment of cognitive deficits in disorders such as Alzheimer's disease.[1][2] By potentiating the effect of acetylcholine, VU0467319 aims to enhance cognitive function without the side effects associated with direct M1 receptor agonists.[1][2]

## **Quantitative Data**



| Parameter                            | Value              | Species                          | Assay/Method                     |
|--------------------------------------|--------------------|----------------------------------|----------------------------------|
| M1 PAM EC50                          | 492 ± 2.9 nM       | Human                            | In vitro functional assay        |
| M1 Agonism EC50                      | > 30 μM            | Human                            | In vitro functional assay        |
| ACh Potentiation                     | 71.3 ± 9.9% of max | Human                            | In vitro functional assay        |
| Brain Penetration (Kp)               | 0.77               | Mouse                            | In vivo<br>pharmacokinetic study |
| 0.64                                 | Rat                | In vivo<br>pharmacokinetic study |                                  |
| Unbound Brain<br>Penetration (Kp,uu) | 1.3                | Mouse                            | In vivo<br>pharmacokinetic study |
| 0.91                                 | Rat                | In vivo<br>pharmacokinetic study |                                  |
| Oral Bioavailability<br>(%F)         | 80%                | Mouse                            | In vivo<br>pharmacokinetic study |
| 93%                                  | Rat                | In vivo<br>pharmacokinetic study |                                  |
| 100%                                 | Dog                | In vivo<br>pharmacokinetic study | -                                |
| 59%                                  | Cynomolgus Monkey  | In vivo<br>pharmacokinetic study | -                                |
| Half-life (t1/2)                     | 4.1 h              | Mouse                            | In vivo<br>pharmacokinetic study |
| 3.0 h                                | Rat                | In vivo<br>pharmacokinetic study |                                  |
| 7.5 h                                | Dog                | In vivo<br>pharmacokinetic study | -                                |
|                                      |                    |                                  | -                                |



4.3 h Cynomolgus Monkey

In vivo
pharmacokinetic study

## **Experimental Protocols**

Novel Object Recognition (NOR) in Rats[1]

- Objective: To assess the pro-cognitive effects of VU0467319.
- Animals: Male Sprague-Dawley rats.
- Procedure:
  - Habituation: Rats are habituated to the testing arena.
  - Training (Acquisition Phase): Rats are placed in the arena with two identical objects and allowed to explore.
  - Dosing: VU0467319 is administered orally (p.o.) at doses of 0.3, 1, 3, and 5.6 mg/kg in a vehicle of 0.5% natrosol/0.015% Tween 80 in water, 30 minutes prior to the training session.
  - Testing (Retention Phase): 24 hours after the training session, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
- Endpoint: A recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

Phase I Single Ascending Dose (SAD) Clinical Trial (NCT03220295)

- Objective: To assess the safety, tolerability, and pharmacokinetics of VU0467319 in healthy volunteers.
- Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
- Participants: Healthy adult volunteers.



#### • Procedure:

- Participants were enrolled in five dose-escalating cohorts (60, 120, 240, 400, and 600 mg).
- Each cohort included 6 participants receiving VU0467319 and 2 receiving placebo.
- A food effect study was also conducted with a 120 mg dose.

#### • Endpoints:

- Primary: Safety and tolerability, assessed by monitoring adverse events.
- Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
- Exploratory: Cognitive and electrophysiological tasks to assess central nervous system activity.

## **Signaling Pathway and Experimental Workflow**



















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [VU0467319: A Muscarinic M1 Positive Allosteric Modulator for Cognitive Enhancement]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13437780#what-is-the-therapeutic-potential-of-mk-319]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com